molecular formula C10H12N2O6 B8611586 1-(2,2-Dimethoxyethyl)-2,3-dinitrobenzene CAS No. 920284-96-4

1-(2,2-Dimethoxyethyl)-2,3-dinitrobenzene

Cat. No. B8611586
M. Wt: 256.21 g/mol
InChI Key: XAYXHKQUCPOMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582760B2

Procedure details

1-(2,2-Dimethoxy-ethyl)-2,3-dinitro-benzene (1.85 g, 7.19 mmol) was dissolved in 20 mL of MeOH and 90 mg of 10% by weight Pd/C was added. This mixture was stirred under 1 atmosphere of H2 for 14 hours at room temperature. The mixture was filtered over celite and purified by chromatography to afford 3-(2,2-dimethoxy-ethyl)-benzene-1,2-diamine (1.04 g, 73%). 1H NMR (CDCl3) δ 2.87 (2H, d, J=5.3 Hz), 3.37 (6H, s), 4.50 (1H, t, J=5.3 Hz), 7.60 (6.62-6.66, m, 3H).
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:17][CH3:18])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:6]=1[N+:14]([O-])=O>CO.[Pd]>[CH3:18][O:17][CH:3]([O:2][CH3:1])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[C:6]=1[NH2:14]

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
COC(CC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred under 1 atmosphere of H2 for 14 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC(CC1=C(C(=CC=C1)N)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.